(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by:
- A 1,3-benzoxazole heterocyclic ring at position 2.
- A 4-butoxyphenyl group at position 1.
- A 4-ethoxy-3-methoxyphenyl substituent at position 3.
- An α,β-unsaturated ketone (propenone) backbone in the E-configuration.
Properties
Molecular Formula |
C29H29NO5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H29NO5/c1-4-6-17-34-22-14-12-21(13-15-22)28(31)23(29-30-24-9-7-8-10-25(24)35-29)18-20-11-16-26(33-5-2)27(19-20)32-3/h7-16,18-19H,4-6,17H2,1-3H3/b23-18- |
InChI Key |
AVQOXFLZNSCYMC-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The structure features a benzoxazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of benzoxazole can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application in oncology .
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. A comprehensive screening against various bacterial strains showed that they possess moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Research Findings:
In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against these pathogens, indicating their potential as lead compounds for developing new antibiotics .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis: Compounds with similar structures have been shown to intercalate with DNA, disrupting replication processes.
- Modulation of enzyme activity: Some derivatives inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
Benzoxazole vs. Benzimidazole vs. Pyrazole
Key Findings :
Alkoxy Chain Length and Substituent Effects
Key Findings :
Crystallographic and Structural Data
Key Findings :
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Crystallographic Parameters
| Compound (Reference) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
|---|---|---|---|---|---|---|---|
| 7.2244 | 9.3201 | 14.942 | 98.45 | 99.18 | 99.48 | P1 | |
| 7.2244 | 9.3201 | 14.942 | 98.45 | 99.18 | 99.48 | P1 |
Future Work :
- Optimize synthesis for higher yields.
- Conduct solubility, logP, and bioactivity assays.
- Explore applications in optoelectronics or drug delivery.
Preparation Methods
Preparation of 4-Ethoxy-3-Methoxybenzaldehyde
This aldehyde is synthesized from vanillin (3-methoxy-4-hydroxybenzaldehyde) via ethylation:
Synthesis of 1-(4-Butoxyphenyl)-2-(1,3-Benzoxazol-2-yl)Ethan-1-One
Two routes are viable:
-
Route A : Direct acetylation of 2-aminophenol derivatives followed by cyclization.
-
Route B : Condensation of 4-butoxyacetophenone with 2-cyanophenol under acidic conditions, followed by oxidative cyclization.
Claisen-Schmidt Condensation: Method Optimization
The chalcone backbone is constructed via acid- or base-catalyzed condensation.
Base-Catalyzed Conditions
Acid-Catalyzed Heterogeneous Conditions
Solvent-Free Mechanochemical Approach
-
Conditions : Ball milling (400 rpm, 2 h) with KSF Montmorillonite.
-
Advantages : Reduced reaction time (2 h vs. 24 h), comparable yield (90%).
Stereochemical Validation and Characterization
NMR Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the E-geometry and planar arrangement of the enone system (torsional angle: 178.5°).
Computational Validation
Density functional theory (DFT) calculations (B3LYP/6-31G**) show the E-isomer is energetically favored by 6.1 kcal/mol over the Z-isomer.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| Base catalysis | KOH (10 M) | MeOH | 70 | 6 | 35 | 95:5 |
| Acid catalysis | KSF Montmorillonite | Toluene | 85 | 24 | 92 | 100:0 |
| Mechanochemical | KSF Montmorillonite | Solvent-free | RT | 2 | 90 | 100:0 |
Scalability and Industrial Considerations
-
Cost efficiency : KSF Montmorillonite is reusable for up to 5 cycles without significant activity loss.
-
Environmental impact : Solvent-free mechanochemical methods reduce waste generation (E-factor: 0.2 vs. 8.5 for traditional routes).
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for synthesizing (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, and which spectroscopic techniques are essential for structural confirmation?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. Key steps include coupling a benzoxazole-containing ketone with an appropriately substituted aldehyde under basic conditions (e.g., NaOH/ethanol). Structural confirmation requires:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve aromatic and olefinic proton environments .
- IR spectroscopy to identify carbonyl (C=O) and benzoxazole (C=N) stretching frequencies .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .
Q. What biological screening approaches are recommended for initial evaluation of this compound’s therapeutic potential?
Methodological Answer:
- In vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines to assess antiproliferative activity .
- Antimicrobial susceptibility testing using broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy, ethoxy groups) to identify pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the synthetic yield of this chalcone derivative?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates but may require strict temperature control (60–80°C) to avoid side reactions .
- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., proline derivatives) can improve regioselectivity in cross-coupling steps .
- pH monitoring : Maintain alkaline conditions (pH 10–12) during condensation to deprotonate the ketone and drive the reaction forward .
Q. How can discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
- Purity analysis : Employ HPLC (>95% purity) to rule out impurities affecting activity .
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to prevent aggregation in biological media .
Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., topoisomerase II) or receptors, guided by X-ray crystallography data from structurally related compounds .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS) to assess binding free energies and conformational changes .
- Quantum mechanical (QM) calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
Q. How can the compound’s stability under varying storage conditions be evaluated for long-term studies?
Methodological Answer:
- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
- Degradation product profiling : Use LC-MS to identify hydrolysis or oxidation byproducts (e.g., cleavage of the enone system) .
Contradiction Analysis & Advanced Method Design
Q. How to reconcile conflicting data on the compound’s selectivity toward cancer vs. normal cells?
Methodological Answer:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) to identify tissue-specific effects .
- Transcriptomic analysis : Perform RNA-seq on treated cells to map differential gene expression and off-target pathways .
- Comparative SAR : Synthesize analogs with reduced electrophilicity (e.g., replacing the α,β-unsaturated ketone) to mitigate non-specific toxicity .
Q. What experimental designs can elucidate the role of methoxy and ethoxy substituents in modulating biological activity?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with –OCH₃ replaced by –OCF₃ or –SCH₃ to study electronic effects .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation of target proteins .
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to visualize substituent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
